molecular formula C30H25ClN7Na3O14S4 B14409567 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt CAS No. 83567-04-8

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt

Cat. No.: B14409567
CAS No.: 83567-04-8
M. Wt: 940.2 g/mol
InChI Key: HBXOOEYXXBERDF-UHFFFAOYSA-K
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Description

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt is a complex organic compound. It is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, azo, and triazine moieties. This compound is primarily used in the dye industry due to its vibrant color properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene using concentrated sulfuric acid at elevated temperatures (160-166°C) . This is followed by a series of coupling reactions involving various intermediates to introduce the azo, triazine, and other functional groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction conditions such as temperature, pH, and reactant concentrations to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in water, while the azo and triazine moieties contribute to its binding affinity with different substrates. The compound can interact with proteins and nucleic acids, affecting their structure and function. These interactions are mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: A simpler analog with similar sulfonic acid functionality.

    1,3,6-Naphthalenetrisulfonic acid: Contains additional sulfonic acid groups, leading to different solubility and reactivity properties.

    4-Amino-1-naphthalenesulfonic acid: Features an amino group, which alters its chemical behavior and applications.

Uniqueness

2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[ethyl[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt is unique due to its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

CAS No.

83567-04-8

Molecular Formula

C30H25ClN7Na3O14S4

Molecular Weight

940.2 g/mol

IUPAC Name

trisodium;7-[[4-chloro-6-[N-ethyl-3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methoxy-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C30H28ClN7O14S4.3Na/c1-3-38(19-5-4-6-21(15-19)53(40,41)12-11-52-56(48,49)50)30-34-28(31)33-29(35-30)32-18-7-9-22-17(13-18)14-25(55(45,46)47)26(27(22)39)37-36-23-10-8-20(51-2)16-24(23)54(42,43)44;;;/h4-10,13-16,39H,3,11-12H2,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,32,33,34,35);;;/q;3*+1/p-3

InChI Key

HBXOOEYXXBERDF-UHFFFAOYSA-K

Canonical SMILES

CCN(C1=CC(=CC=C1)S(=O)(=O)CCOS(=O)(=O)[O-])C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)OC)S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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